molecular formula C9H13NOS B6280732 5-[(2-methylpropyl)sulfanyl]pyridin-3-ol CAS No. 112062-49-4

5-[(2-methylpropyl)sulfanyl]pyridin-3-ol

Cat. No.: B6280732
CAS No.: 112062-49-4
M. Wt: 183.3
InChI Key:
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Description

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfanyl group attached to a 2-methylpropyl chain at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methylpropyl)sulfanyl]pyridin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Sulfanylation: The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine derivative with a sulfanylating agent such as 2-methylpropyl thiol under basic conditions.

    Hydroxylation: The hydroxyl group is introduced at the 3-position of the pyridine ring through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. Key considerations include:

    Reaction Temperature and Pressure: Controlled to optimize reaction rates and selectivity.

    Catalysts and Reagents: Selection of appropriate catalysts and reagents to enhance reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug development for targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-methylpropyl)sulfanyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Oxidative Stress Modulation: Affecting oxidative stress pathways to induce cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Methylpropyl)sulfanyl]pyridin-3-ol: Similar structure but with the sulfanyl group at the 4-position.

    5-[(2-Ethylpropyl)sulfanyl]pyridin-3-ol: Similar structure but with an ethyl group instead of a methyl group.

    5-[(2-Methylpropyl)sulfanyl]pyridin-2-ol: Similar structure but with the hydroxyl group at the 2-position.

Uniqueness

5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a sulfanyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

112062-49-4

Molecular Formula

C9H13NOS

Molecular Weight

183.3

Purity

95

Origin of Product

United States

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